(2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine)
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Overview
Description
(2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) is a chiral bisphosphine ligand widely used in asymmetric catalysis. The compound features two phosphine groups attached to a pentane backbone, with each phosphine group further substituted with two 4-(tert-butyl)phenyl groups. The presence of the bulky tert-butyl groups provides steric hindrance, which can influence the selectivity and reactivity of the ligand in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) typically involves the following steps:
Formation of the Pentane Backbone: The starting material, (2R,4R)-pentane-2,4-diol, is reacted with a chlorophosphine reagent to introduce the phosphine groups.
Substitution with 4-(tert-butyl)phenyl Groups: The intermediate product is then reacted with 4-(tert-butyl)phenyl lithium or a similar reagent to substitute the hydrogen atoms on the phosphine groups with 4-(tert-butyl)phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid, typically used under mild conditions to avoid over-oxidation.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate the substitution of the phosphine groups.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the substituents introduced during the reaction, resulting in various substituted phosphine derivatives.
Scientific Research Applications
(2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials, where precise control over stereochemistry is required.
Mechanism of Action
The mechanism by which (2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) exerts its effects involves coordination to metal centers in catalytic processes. The bulky tert-butyl groups provide steric hindrance, which can influence the selectivity and reactivity of the metal-ligand complex. The chiral nature of the ligand allows for the induction of chirality in the products of catalytic reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-Bis(diphenylphosphino)pentane: Similar structure but lacks the tert-butyl groups, resulting in different steric and electronic properties.
(2R,4R)-Bis(4-methoxyphenyl)phosphino)pentane: Contains methoxy groups instead of tert-butyl groups, leading to different reactivity and selectivity in catalytic processes.
Uniqueness
The presence of the bulky tert-butyl groups in (2R,4R)-Pentane-2,4-diylbis(bis(4-(tert-butyl)phenyl)phosphine) provides unique steric properties that can enhance the selectivity and efficiency of catalytic reactions. This makes it a valuable ligand in asymmetric catalysis, particularly in reactions where control over stereochemistry is crucial.
Properties
IUPAC Name |
[(2R,4R)-4-bis(4-tert-butylphenyl)phosphanylpentan-2-yl]-bis(4-tert-butylphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62P2/c1-32(46(38-23-15-34(16-24-38)42(3,4)5)39-25-17-35(18-26-39)43(6,7)8)31-33(2)47(40-27-19-36(20-28-40)44(9,10)11)41-29-21-37(22-30-41)45(12,13)14/h15-30,32-33H,31H2,1-14H3/t32-,33-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLMSXJJRKOIOF-CZNDPXEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C)P(C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C(C)(C)C)P(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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